Regioselective C5–H Arylation Enabled by 4-Ester Blocking Group: Direct Comparison with Unsubstituted Pyrazoles
Ethyl 1-methyl-1H-pyrazole-4-carboxylate acts as a convenient, removable blocking group at the C4 position, enabling exclusive C5–H arylation in palladium-catalyzed reactions. In contrast, unsubstituted pyrazoles (e.g., 1-methylpyrazole lacking the 4-carboxylate) yield mixtures of C4-, C5-, and diarylated products under identical conditions [1].
| Evidence Dimension | Regioselectivity of C–H arylation |
|---|---|
| Target Compound Data | 100% C5-arylated product; no C4-arylated or diarylated products detected |
| Comparator Or Baseline | 1-Methylpyrazole (no 4-ester): yields mixture of C4-, C5-, and diarylated products |
| Quantified Difference | Complete regioselectivity (100% vs. mixture); reaction requires only 2 mol% phosphine-free Pd catalyst and KOAc base |
| Conditions | Palladium-catalyzed C–H arylation with aryl bromides; KOAc, DMA, 150 °C, 16 h |
Why This Matters
This eliminates isomer separation steps, reducing purification cost and increasing overall yield—critical for scale-up and procurement planning.
- [1] Rahali, A.; Le Floch, N.; Allouche, F.; Doucet, H. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. C. R. Chim. 2025, 28, 561–571. View Source
